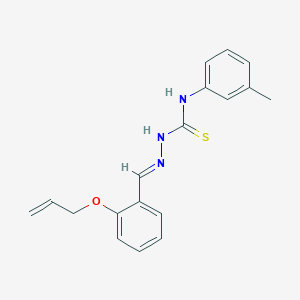
N'-(3-(2-Furyl)-2-propenylidene)-2-(2-thienyl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(3-(2-Furyl)-2-propenylidene)-2-(2-thienyl)acetohydrazide is an organic compound that features both furan and thiophene rings These heterocyclic structures are known for their significant roles in various chemical and biological processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-(2-Furyl)-2-propenylidene)-2-(2-thienyl)acetohydrazide typically involves the condensation reaction between 2-(2-thienyl)acetic acid hydrazide and 3-(2-furyl)-2-propenal. The reaction is usually carried out in an ethanol solvent under reflux conditions. The process can be summarized as follows:
Starting Materials: 2-(2-thienyl)acetic acid hydrazide and 3-(2-furyl)-2-propenal.
Solvent: Ethanol.
Reaction Conditions: Reflux for several hours.
Product Isolation: The product is typically isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(3-(2-Furyl)-2-propenylidene)-2-(2-thienyl)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency.
化学反応の分析
Types of Reactions
N’-(3-(2-Furyl)-2-propenylidene)-2-(2-thienyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The furan and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan and thiophene oxides, while reduction could produce the corresponding alcohols or amines.
科学的研究の応用
N’-(3-(2-Furyl)-2-propenylidene)-2-(2-thienyl)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties, such as antimicrobial or anticancer activity.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism by which N’-(3-(2-Furyl)-2-propenylidene)-2-(2-thienyl)acetohydrazide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The furan and thiophene rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity. Specific pathways and targets would depend on the context of its application, such as inhibiting a particular enzyme in a biological system.
類似化合物との比較
Similar Compounds
N’-(3-(2-Furyl)-2-propenylidene)-2-(2-thienyl)acetohydrazide: shares structural similarities with other heterocyclic compounds containing furan and thiophene rings.
Furyl and thienyl derivatives: Compounds like 2-furyl-2-thienylmethane and 2-furyl-2-thienylketone.
Uniqueness
The uniqueness of N’-(3-(2-Furyl)-2-propenylidene)-2-(2-thienyl)acetohydrazide lies in its specific combination of furan and thiophene rings, which can confer distinct electronic and steric properties
特性
分子式 |
C13H12N2O2S |
|---|---|
分子量 |
260.31 g/mol |
IUPAC名 |
N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C13H12N2O2S/c16-13(10-12-6-3-9-18-12)15-14-7-1-4-11-5-2-8-17-11/h1-9H,10H2,(H,15,16)/b4-1+,14-7+ |
InChIキー |
HTQHGHNAJKTWPN-QGUONYHJSA-N |
異性体SMILES |
C1=COC(=C1)/C=C/C=N/NC(=O)CC2=CC=CS2 |
正規SMILES |
C1=COC(=C1)C=CC=NNC(=O)CC2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-3-{3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2-(1-methyl-1H-benzimidazol-2-YL)-2-propenenitrile](/img/structure/B12018471.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B12018482.png)
![4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12018489.png)
![[4-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-ethoxybenzoate](/img/structure/B12018506.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide](/img/structure/B12018512.png)


![4-[(4-chlorophenyl)methoxy]-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide](/img/structure/B12018524.png)
![2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12018527.png)

![6-imino-2-oxo-N,7-bis(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12018532.png)

![2-[(E)-({3-[4-(dimethylamino)phenyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}imino)methyl]-6-methoxyphenol](/img/structure/B12018543.png)

